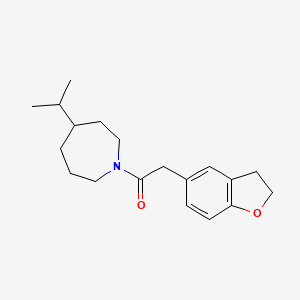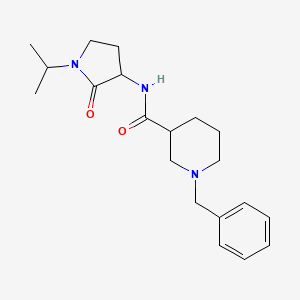
1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use this compound to study its mechanism of action and its potential as a chemical probe.
Pharmaceutical Development: It is explored as a lead compound in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are also of interest in medicinal chemistry and may have comparable properties.
Benzyl-Substituted Compounds: These compounds feature a benzyl group and may exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-benzyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15(2)23-12-10-18(20(23)25)21-19(24)17-9-6-11-22(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRXRDBUOTWHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Hydroxy-5-methoxyphenyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7177811.png)
![1-Methyl-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7177813.png)
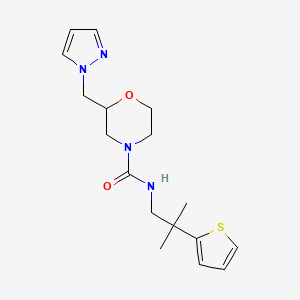
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7177822.png)
![2-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177827.png)
![2-methyl-N-[(5-methylthiophen-2-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177832.png)
![2-methyl-N-[(2-methylpyrimidin-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7177838.png)
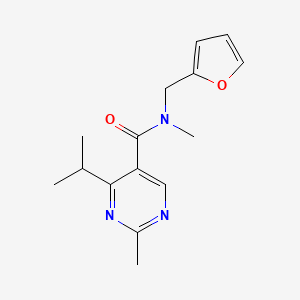
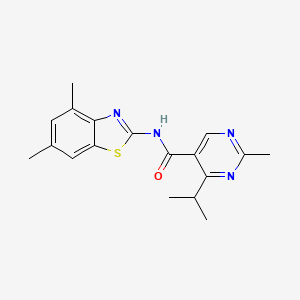
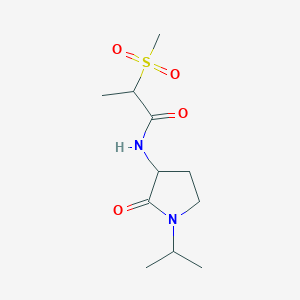
![3-methyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7177858.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B7177859.png)
![[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7177865.png)
